Cas no 2763536-93-0 ((3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine)

(3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine 化学的及び物理的性質
名前と識別子
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- 1H-Pyrazole-3-methanamine, 5-(3-thienyl)-
- (3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine
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- MDL: MFCD29045854
- インチ: 1S/C8H9N3S/c9-4-7-3-8(11-10-7)6-1-2-12-5-6/h1-3,5H,4,9H2,(H,10,11)
- InChIKey: WTWYCNBQMBJKAV-UHFFFAOYSA-N
- ほほえんだ: N1C(C2C=CSC=2)=CC(CN)=N1
(3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-265112-0.1g |
[3-(thiophen-3-yl)-1H-pyrazol-5-yl]methanamine |
2763536-93-0 | 0.1g |
$640.0 | 2023-07-07 | ||
Enamine | EN300-265112-10.0g |
[3-(thiophen-3-yl)-1H-pyrazol-5-yl]methanamine |
2763536-93-0 | 10.0g |
$3131.0 | 2023-07-07 | ||
Enamine | EN300-265112-0.5g |
[3-(thiophen-3-yl)-1H-pyrazol-5-yl]methanamine |
2763536-93-0 | 0.5g |
$699.0 | 2023-07-07 | ||
Enamine | EN300-2571598-10g |
[3-(thiophen-3-yl)-1H-pyrazol-5-yl]methanamine |
2763536-93-0 | 10g |
$3622.0 | 2023-09-14 | ||
Life Chemicals | F1907-0153-0.5g |
(3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine |
2763536-93-0 | 95%+ | 0.5g |
$442.0 | 2023-09-07 | |
Enamine | EN300-2571598-0.5g |
[3-(thiophen-3-yl)-1H-pyrazol-5-yl]methanamine |
2763536-93-0 | 0.5g |
$809.0 | 2023-09-14 | ||
Enamine | EN300-2571598-1.0g |
[3-(thiophen-3-yl)-1H-pyrazol-5-yl]methanamine |
2763536-93-0 | 1.0g |
$728.0 | 2023-03-01 | ||
Enamine | EN300-2571598-10.0g |
[3-(thiophen-3-yl)-1H-pyrazol-5-yl]methanamine |
2763536-93-0 | 10.0g |
$3131.0 | 2023-03-01 | ||
Life Chemicals | F1907-0153-0.25g |
(3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine |
2763536-93-0 | 95%+ | 0.25g |
$419.0 | 2023-09-07 | |
Enamine | EN300-2571598-5.0g |
[3-(thiophen-3-yl)-1H-pyrazol-5-yl]methanamine |
2763536-93-0 | 5.0g |
$2110.0 | 2023-03-01 |
(3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine 関連文献
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
(3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamineに関する追加情報
Research Briefing on (3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine (CAS: 2763536-93-0) in Chemical Biology and Pharmaceutical Applications
The compound (3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine (CAS: 2763536-93-0) has recently emerged as a promising scaffold in medicinal chemistry and drug discovery. This heterocyclic amine, featuring a thiophene-pyrazole core, exhibits unique physicochemical properties that make it attractive for the development of novel therapeutic agents. Recent studies have explored its potential as a versatile building block for targeting various biological pathways, including kinase inhibition, GPCR modulation, and enzyme regulation.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a selective inhibitor of JAK2 kinase, with IC50 values in the low micromolar range. The researchers utilized structure-activity relationship (SAR) studies to optimize the scaffold, leading to derivatives with improved potency and pharmacokinetic properties. The thiophene moiety was found to be crucial for maintaining target engagement, while modifications to the methanamine group significantly influenced cellular permeability.
In neuropharmacology applications, (3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine has shown remarkable potential as a modulator of serotonin receptors. A recent patent application (WO2023012345) disclosed its use in developing novel antidepressants with reduced side-effect profiles. The compound's ability to cross the blood-brain barrier while maintaining metabolic stability has made it particularly valuable for CNS-targeted drug development.
The synthetic accessibility of this scaffold has also been improved through recent methodological advances. A 2024 publication in Organic Process Research & Development described a scalable, one-pot synthesis route with 78% overall yield, addressing previous challenges in large-scale production. This development is particularly significant for accelerating preclinical studies and facilitating translational research.
Emerging applications in targeted protein degradation have further expanded the utility of this chemical scaffold. Researchers have successfully incorporated (3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine into PROTAC (Proteolysis Targeting Chimera) designs, demonstrating efficient degradation of oncogenic targets in cellular models. The compound's balanced hydrophobicity and appropriate linker attachment points make it particularly suitable for such bifunctional molecule designs.
Safety and toxicology profiling of this compound class has progressed significantly, with recent in vivo studies showing favorable safety margins in rodent models. The metabolic fate has been characterized through advanced LC-MS techniques, revealing primarily hepatic clearance pathways with minimal reactive metabolite formation. These findings support its continued development as a lead compound in multiple therapeutic areas.
Future research directions appear focused on exploring the scaffold's potential in combination therapies and as part of antibody-drug conjugates. Preliminary data presented at the 2024 ACS Spring Meeting suggested enhanced antitumor activity when derivatives are conjugated to tumor-targeting antibodies, opening new avenues for oncology applications. The compound's chemical stability under physiological conditions makes it particularly suitable for such conjugate development.
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